5-O-Trityl-D-ribofuranose
Overview
Description
5-O-Trityl-D-ribofuranose: is a derivative of D-ribose, a naturally occurring pentose sugar. The compound is characterized by the presence of a trityl (triphenylmethyl) group attached to the fifth carbon of the ribofuranose ring. This modification enhances the stability of the ribofuranose ring, making it a valuable intermediate in various synthetic processes, particularly in the field of nucleoside chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Trityl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose followed by the selective introduction of the trityl group. One common method includes the use of trityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The process involves the same fundamental steps as the laboratory synthesis but is adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-O-Trityl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions, revealing the free hydroxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trityl group can be substituted with other protecting groups or functional groups, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the trityl group under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include deprotected ribofuranose, reduced derivatives, and substituted ribofuranose compounds .
Scientific Research Applications
Chemistry: 5-O-Trityl-D-ribofuranose is widely used as an intermediate in the synthesis of nucleosides and nucleotides. Its stability and reactivity make it an ideal candidate for various chemical transformations.
Biology: In biological research, the compound is used to study the structure and function of nucleic acids. It serves as a building block for the synthesis of modified nucleotides, which are used in various biochemical assays .
Medicine: The compound is utilized in the development of antiviral and anticancer drugs. Its derivatives are key components in the synthesis of therapeutic agents that target specific molecular pathways.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analogs. Its availability in bulk quantities supports the development and manufacturing of various drugs.
Mechanism of Action
The mechanism of action of 5-O-Trityl-D-ribofuranose primarily involves its role as a precursor in the synthesis of nucleosides and nucleotides. The trityl group provides protection to the hydroxyl group, allowing selective reactions to occur at other positions on the ribofuranose ring. This selective reactivity is crucial for the formation of specific nucleoside analogs, which can then interact with molecular targets such as enzymes and receptors involved in nucleic acid metabolism .
Comparison with Similar Compounds
- 5-O-Benzyl-D-ribofuranose
- 5-O-Methyl-D-ribofuranose
- 5-O-Acetyl-D-ribofuranose
Comparison: Compared to these similar compounds, 5-O-Trityl-D-ribofuranose offers enhanced stability due to the bulky trityl group. This stability is advantageous in synthetic processes where protection of the hydroxyl group is necessary. Additionally, the trityl group can be easily removed under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZZFZLLPGMINF-YRNFEDNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447477 | |
Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53225-58-4 | |
Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-O-trityl-D-ribofuranose in nucleoside synthesis?
A1: this compound serves as a crucial starting material in the synthesis of modified nucleosides, particularly 2'-C-methylnucleosides []. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer properties.
Q2: Can you provide an example of how this compound is utilized in nucleoside synthesis?
A2: In a study by [], researchers employed 2,3-O-isopropylidene-2-hydroxymethyl-5-O-trityl-D-ribofuranose, a derivative of this compound, as a starting point to develop a general method for synthesizing 2'-C-methylnucleosides. This method highlights the versatility of this compound derivatives in constructing modified nucleosides with potential therapeutic applications.
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